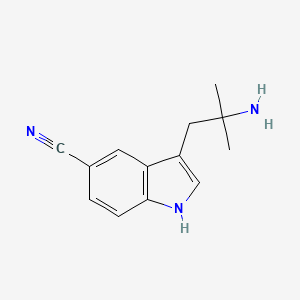
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl-
概要
説明
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- is a heterocyclic organic compound belonging to the class of γ-lactams. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is a derivative of pyrrolone and is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods: Industrial production of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- typically involves scalable synthetic routes. A practical and easily scalable synthesis involves a four-step process, including the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
化学反応の分析
Types of Reactions: 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring structure, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- include transition metal catalysts such as copper, palladium, and nickel. These catalysts are often employed in multicomponent reactions to synthesize complex heterocyclic motifs . Other reagents include aldehydes, amines, and nitroolefins .
Major Products: The major products formed from the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- depend on the specific reaction conditions and reagents used. For example, the reaction with aldehydes and amines catalyzed by palladium can lead to the formation of various substituted pyrrolones .
科学的研究の応用
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties . It is also employed in the development of antidiabetic drugs, such as glimepiride . Additionally, this compound serves as an important synthetic intermediate in drug development and organic synthesis .
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity is linked to its ability to inhibit specific enzymes involved in cell proliferation .
類似化合物との比較
2H-Pyrrol-2-one, 1,3-dihydro-3,5-dimethyl- is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one and 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one . These compounds share the pyrrolone core structure but differ in their substituents and resulting biological activities.
特性
IUPAC Name |
3,5-dimethyl-1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-3-5(2)7-6(4)8/h3-4H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMLRXAMASYDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522338 | |
| Record name | 3,5-Dimethyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88571-43-1 | |
| Record name | 3,5-Dimethyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360132.png)
![6,6-diMethyl-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3360134.png)
![7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3360142.png)
![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)






![5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole](/img/structure/B3360191.png)


